molecular formula C14H17BrF2O B8170672 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene

2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene

Cat. No.: B8170672
M. Wt: 319.18 g/mol
InChI Key: OCXFVFRQLRMVKA-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene typically involves multiple steps:

    Cyclohexylmethoxylation: The attachment of the cyclohexylmethoxy group can be performed via nucleophilic substitution reactions, where a cyclohexylmethanol derivative reacts with the brominated benzene compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or other functional groups, leading to debromination or reduction of the difluoromethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of debrominated or reduced difluoromethyl derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the bromine atom may facilitate interactions with specific biological targets.

Comparison with Similar Compounds

  • 2-Bromo-1-(cyclohexylmethoxy)-4-(trifluoromethyl)benzene
  • 2-Bromo-1-(difluoromethyl)benzene
  • 1-Bromo-2-difluoromethylbenzene

Comparison:

Properties

IUPAC Name

2-bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF2O/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXFVFRQLRMVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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